molecular formula C7H12O2 B1293862 4,4-Dimethyl-3-oxo-pentanal CAS No. 23459-13-4

4,4-Dimethyl-3-oxo-pentanal

Cat. No.: B1293862
CAS No.: 23459-13-4
M. Wt: 128.17 g/mol
InChI Key: VLJKEQYDVMCGHW-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-oxo-pentanal, also known as 4,4-dimethyl-3-oxovaleraldehyde, is an organic compound with the molecular formula C7H12O2. It is a derivative of pentanal, characterized by the presence of two methyl groups at the fourth carbon and a keto group at the third carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications .

Safety and Hazards

When handling 4,4-Dimethyl-3-oxo-pentanal, it is recommended to wear approved mask/respirator, suitable gloves/gauntlets, and suitable protective clothing. Eye protection is also advised .

Biochemical Analysis

Biochemical Properties

4,4-Dimethyl-3-oxo-pentanal plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as aldolases and dehydrogenases, which facilitate its conversion into other metabolites. The compound’s aldehyde group can undergo oxidation to form carboxylic acids, while the ketone group can participate in various condensation reactions. These interactions are crucial for the compound’s role in metabolic pathways and cellular processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to changes in gene expression patterns. Additionally, the compound can affect cellular metabolism by altering the flux of metabolic intermediates, thereby impacting energy production and biosynthetic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, such as enzymes and receptors. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it can inhibit dehydrogenases by binding to their active sites, thereby preventing the oxidation of substrates. Conversely, it can activate aldolases by stabilizing the transition state of the reaction, facilitating the formation of carbon-carbon bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can undergo slow degradation, leading to the formation of secondary metabolites that may have distinct biological activities. These temporal changes can impact the compound’s overall efficacy and safety in experimental settings .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes. These adverse effects highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism. It can be converted into intermediates such as acetyl-CoA and succinyl-CoA, which are essential for energy production and biosynthesis. The compound’s interactions with enzymes such as dehydrogenases and aldolases play a critical role in its metabolic fate and the regulation of metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, the compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as mitochondria and peroxisomes, where it participates in metabolic reactions. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, thereby influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-3-oxo-pentanal can be synthesized through several methods. One common synthetic route involves the Claisen condensation of pinacolone with isopentyl formate. The reaction is typically carried out in the presence of sodium hydride as a base and ethanol as a solvent. The reaction mixture is refluxed under an inert atmosphere to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-oxo-pentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be employed.

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-3-oxo-pentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ketones.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is employed in the production of fragrances, flavors, and other fine chemicals .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-oxo-pentanal: Similar structure but with only one methyl group at the fourth carbon.

    3-Oxo-pentanal: Lacks the methyl groups at the fourth carbon.

    4,4-Dimethyl-3-hydroxy-pentanal: The keto group is reduced to a hydroxyl group.

Uniqueness

4,4-Dimethyl-3-oxo-pentanal is unique due to the presence of both an aldehyde and a keto group in the same molecule, along with two methyl groups providing steric hindrance. This combination of functional groups and steric effects makes it a versatile intermediate in organic synthesis, offering unique reactivity patterns compared to its analogs .

Properties

IUPAC Name

4,4-dimethyl-3-oxopentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2,3)6(9)4-5-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJKEQYDVMCGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178010
Record name 4,4-Dimethyl-3-oxovaleraldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23459-13-4
Record name 4,4-Dimethyl-3-oxopentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23459-13-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-3-oxopentanal
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Record name 4,4-Dimethyl-3-oxovaleraldehyde
Source EPA DSSTox
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Record name 4,4-dimethyl-3-oxovaleraldehyde
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Record name 4,4-Dimethyl-3-oxopentanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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